Potency Contribution of the 2-Trifluoromethoxy Substituent: Target Intermediate vs. GW4064-Based Scaffolds
The 2-trifluoromethoxyphenyl group retained in this intermediate is a key determinant of FXR potency. The final Tropifexor molecule, built upon this intermediate, achieves an EC₅₀ of 0.2 nM in the FXR HTRF coactivator recruitment assay [1]. In contrast, the prototypical FXR agonist GW4064, which bears a 2,6-dichlorophenyl substituent, exhibits an EC₅₀ of approximately 65 nM in a cellular FXR transactivation assay [2]. This represents an approximately 325-fold improvement in potency for the trifluoromethoxy-containing scaffold, highlighting the value of selecting intermediates that preserve this substituent.
| Evidence Dimension | FXR agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.2 nM (Tropifexor final compound, HTRF assay) |
| Comparator Or Baseline | 65 nM (GW4064, CV-1 cell transactivation assay) |
| Quantified Difference | ~325-fold lower EC₅₀ (higher potency) |
| Conditions | HTRF coactivator recruitment assay (Tropifexor) vs. CV-1 cell transactivation (GW4064); cross-study comparison |
Why This Matters
Selecting an intermediate that preserves the 2-trifluoromethoxy substituent is essential for programs targeting the high-potency Tropifexor chemotype rather than older, less potent FXR agonist scaffolds.
- [1] Tully, D. C., et al. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). J. Med. Chem. 2017, 60 (24), 9960–9973. View Source
- [2] Maloney, P. R., et al. Identification of a Chemical Tool for the Orphan Nuclear Receptor FXR. J. Med. Chem. 2000, 43 (16), 2971–2974. View Source
